molecular formula C7H13N3O3 B1302625 (4-Carbamoylpiperazin-1-yl)acetic acid CAS No. 701291-01-2

(4-Carbamoylpiperazin-1-yl)acetic acid

Cat. No.: B1302625
CAS No.: 701291-01-2
M. Wt: 187.2 g/mol
InChI Key: KOLQMQPOLSDSKK-UHFFFAOYSA-N
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Description

(4-Carbamoylpiperazin-1-yl)acetic acid is a chemical compound with the molecular formula C7H13N3O3 It is known for its unique structure, which includes a piperazine ring substituted with a carbamoyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoylpiperazin-1-yl)acetic acid typically involves the reaction of piperazine with chloroacetic acid under controlled conditions. The process can be summarized as follows:

    Step 1: Piperazine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Step 2: The reaction mixture is heated to facilitate the formation of the desired product.

    Step 3: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing industrial-scale purification methods such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Carbamoylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Carbamoylpiperazin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Carbamoylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Influence biochemical pathways by interacting with key proteins and receptors.

    Cellular Effects: Induce cellular responses such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

    Piperazine: A simple cyclic amine with similar structural features.

    Carbamoylpiperazine: A derivative of piperazine with a carbamoyl group.

    Acetic Acid Derivatives: Compounds with acetic acid moieties, such as glycine.

Properties

IUPAC Name

2-(4-carbamoylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c8-7(13)10-3-1-9(2-4-10)5-6(11)12/h1-5H2,(H2,8,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLQMQPOLSDSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990361
Record name {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701291-01-2
Record name {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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